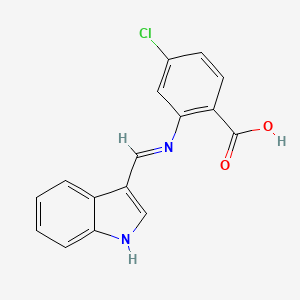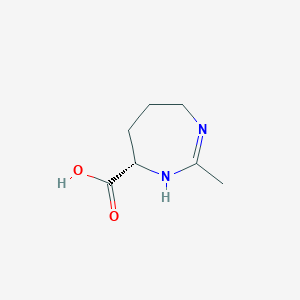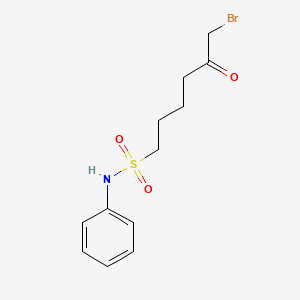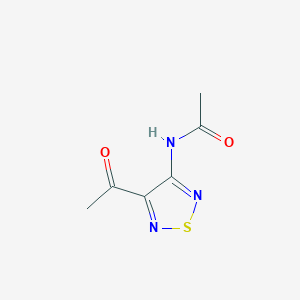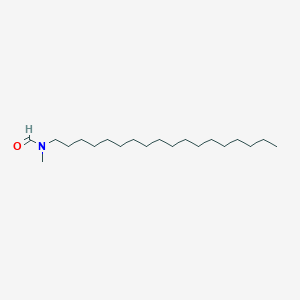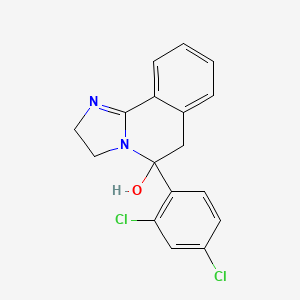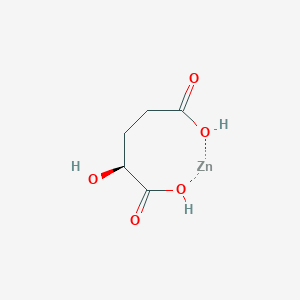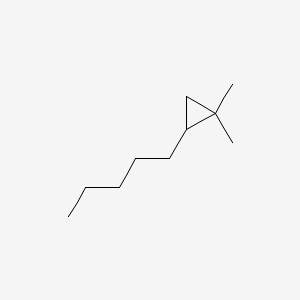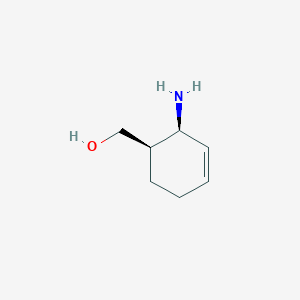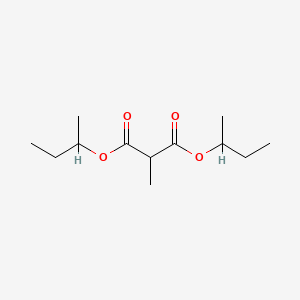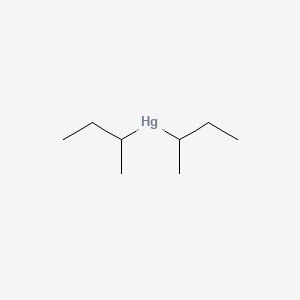
MERCURY, DI-sec-BUTYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury, di-sec-butyl- is an organomercury compound where two sec-butyl groups are bonded to a mercury atom. Organomercury compounds are known for their significant applications in various fields, including organic synthesis and industrial processes. they are also recognized for their toxicity and environmental impact.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mercury, di-sec-butyl- can be synthesized using the Grignard reagent method. This involves the reaction of sec-butylmagnesium bromide with mercuric chloride. The reaction proceeds as follows:
- Preparation of sec-butylmagnesium bromide by reacting sec-butyl bromide with magnesium in dry ether.
- Reaction of the prepared Grignard reagent with mercuric chloride to form mercury, di-sec-butyl-.
The reaction conditions typically require an inert atmosphere to prevent oxidation and moisture, which can interfere with the reaction .
Industrial Production Methods
Industrial production of mercury, di-sec-butyl- is less common due to the toxicity of mercury compounds. when produced, it follows similar synthetic routes as described above, with stringent controls to manage and mitigate the release of mercury into the environment.
Chemical Reactions Analysis
Types of Reactions
Mercury, di-sec-butyl- undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to elemental mercury.
Substitution: The sec-butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can facilitate substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide (HgO) or other mercury(II) salts.
Reduction: Elemental mercury (Hg).
Substitution: Various organomercury compounds depending on the substituent used.
Scientific Research Applications
Mercury, di-sec-butyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-mercury bonds.
Biology: Studied for its toxicological effects on biological systems.
Medicine: Investigated for its potential use in pharmaceuticals, although its toxicity limits its applications.
Industry: Used in the production of certain types of catalysts and in the study of reaction mechanisms involving mercury compounds
Mechanism of Action
The mechanism of action of mercury, di-sec-butyl- involves the interaction of the mercury atom with various molecular targets. Mercury can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzymes and other proteins, causing toxic effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Dimethylmercury: Another organomercury compound with two methyl groups bonded to mercury.
Diethylmercury: Similar structure with two ethyl groups.
Diphenylmercury: Contains two phenyl groups bonded to mercury.
Uniqueness
Mercury, di-sec-butyl- is unique due to the presence of sec-butyl groups, which provide different steric and electronic properties compared to other organomercury compounds. This can influence its reactivity and interactions with other molecules .
Properties
CAS No. |
691-88-3 |
|---|---|
Molecular Formula |
C8H18Hg |
Molecular Weight |
314.82 g/mol |
IUPAC Name |
di(butan-2-yl)mercury |
InChI |
InChI=1S/2C4H9.Hg/c2*1-3-4-2;/h2*3H,4H2,1-2H3; |
InChI Key |
WMBMHYBGXVKXNB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[Hg]C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


